An In-depth Technical Guide to 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC)
An In-depth Technical Guide to 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) is a specific phosphatidylcholine (PC) species characterized by the presence of an oleic acid (18:1) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. As a key component of cellular membranes, this asymmetric glycerophospholipid plays a crucial role in maintaining membrane fluidity and function. Its unique structure influences various cellular processes and signaling pathways. This technical guide provides a comprehensive overview of 18:1-14:0 PC, including its chemical and physical properties, biological significance, and detailed experimental protocols for its analysis.
Core Concepts: Chemical and Physical Properties
18:1-14:0 PC, a member of the diacylglycerophosphocholine class, possesses distinct physicochemical properties owing to its asymmetric acyl chain composition.[1][2] The presence of a monounsaturated fatty acid (oleic acid) and a saturated fatty acid (myristic acid) influences its packing within the lipid bilayer, contributing to the overall fluidity and phase behavior of the membrane.[1]
Table 1: Physicochemical Properties of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
| Property | Value | Reference |
| Systematic Name | 1-(9Z-octadecenoyl)-2-myristoyl-sn-glycero-3-phosphocholine | [3] |
| Synonyms | PC(18:1/14:0), 1-Oleoyl-2-myristoyl-GPC | [3] |
| Molecular Formula | C40H78NO8P | [2][3] |
| Molecular Weight | 732.023 g/mol | [2][3] |
| Physical State | Solid powder | [3] |
| Solubility | Soluble in ethanol | [4] |
| Storage Temperature | -20°C |
Biological Significance and Role in Cellular Processes
The asymmetric nature of 18:1-14:0 PC is critical to its biological function. The distinct fatty acid chains contribute to the unique biophysical properties of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.[1][5]
Membrane Structure and Fluidity
The presence of both a saturated and a monounsaturated fatty acid in 18:1-14:0 PC contributes to the maintenance of optimal membrane fluidity.[5] This is crucial for a variety of cellular functions, including the lateral diffusion of membrane proteins and lipids, vesicle formation, and cell signaling. The specific acyl chain composition of phosphatidylcholines can influence the formation of lipid rafts and other membrane microdomains.
Cell Signaling
Phosphatidylcholines are central to cellular signaling. 18:1-14:0 PC can be a substrate for phospholipases, such as phospholipase A2 (PLA2), which cleave the fatty acid at the sn-2 position, releasing myristic acid and lysophosphatidylcholine.[1] These products can act as second messengers in various signaling cascades.
Lipid Droplet Formation
Phosphatidylcholines are also implicated in the biogenesis of lipid droplets, which are cellular organelles for storing neutral lipids.[6] The composition of PCs in the endoplasmic reticulum membrane can influence the budding of lipid droplets.
Quantitative Data
The abundance of 18:1-14:0 PC can vary between different cell types, tissues, and physiological conditions. Lipidomics studies have begun to quantify its levels in various biological samples.
Table 2: Relative Abundance of PC(18:1/14:0) in Biological Samples
| Biological Sample | Condition | Relative Abundance/Correlation | Reference |
| LNCaP cells (prostate cancer cell line) | Nil supplemented | 4% of total de novo PC 32:1 | [7] |
| LNCaP cells (prostate cancer cell line) | Supplemented with 12PA, 13PA, or 13SA | Decreased contribution of canonomer PC 14:0/18:1 (3-5%) | [7] |
| Human Plasma | Prediabetes with Phlegm-Stasis syndrome | Inversely correlated with triglyceride levels (r = -0.528) | [8] |
Experimental Protocols
The accurate extraction and quantification of 18:1-14:0 PC from biological samples are crucial for understanding its biological roles. The following sections outline a general workflow for lipidomics analysis.
Lipid Extraction
A common and effective method for extracting lipids from biological samples is a modified Bligh and Dyer method.
Protocol: Modified Bligh and Dyer Lipid Extraction
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the homogenate and vortex thoroughly.
-
Phase Separation: Add chloroform and water to induce phase separation. Centrifuge the sample to separate the aqueous and organic layers.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol/chloroform).
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific lipid species like 18:1-14:0 PC.
Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: Separate the lipid extract using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[9][10]
-
Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer.
-
Precursor Ion Scan: Select the precursor ion for 18:1-14:0 PC, which is typically the [M+H]+ ion with an m/z of 732.5538.[11]
-
Product Ion Scan: Fragment the precursor ion and detect the characteristic product ions. For phosphatidylcholines, a common product ion is the phosphocholine (B91661) headgroup at m/z 184.
-
Quantification: Quantify the amount of 18:1-14:0 PC by comparing the peak area of its specific transition to that of a known amount of an internal standard.
Visualizations
Signaling and Biosynthesis Pathways
References
- 1. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]
- 2. 1-Myristoyl-2-oleoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 24778620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 24778931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Isomeric lipid signatures reveal compartmentalized fatty acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. holcapek.upce.cz [holcapek.upce.cz]
